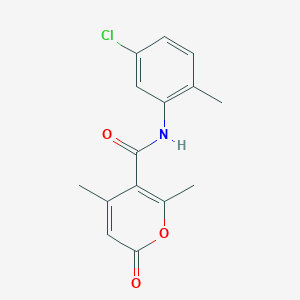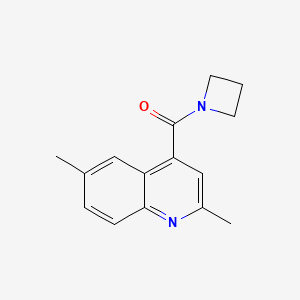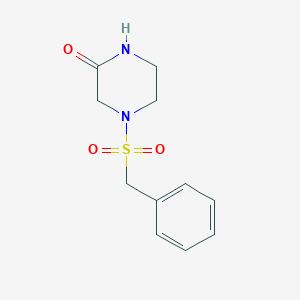
N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide is complex and involves multiple pathways. One of the main mechanisms of action is through the activation of the Nrf2 pathway, which is a cellular defense mechanism that protects cells from oxidative stress and inflammation. N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide activates the Nrf2 pathway, leading to the upregulation of antioxidant and anti-inflammatory genes.
N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has also been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. By inhibiting this pathway, N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide can reduce inflammation and inhibit tumor growth.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has been found to have a wide range of biochemical and physiological effects. Studies have shown that N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide can reduce oxidative stress, inflammation, and cell proliferation. In addition, N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide can induce apoptosis in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide is its potent anti-inflammatory and anti-cancer properties. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. Another advantage of N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide is its low toxicity, making it a safer alternative to traditional chemotherapy drugs.
However, one of the limitations of N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide is its poor solubility in water, which can make it difficult to administer in certain formulations. In addition, more research is needed to fully understand the long-term effects of N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide on human health.
Direcciones Futuras
There are several future directions for the research and development of N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide. One potential direction is the development of new formulations that improve the solubility and bioavailability of N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide. Another direction is the investigation of the potential therapeutic applications of N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide in other diseases, such as diabetes and neurodegenerative diseases.
In addition, more research is needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide and its effects on human health. This could lead to the development of new drugs and therapies that target specific pathways and diseases.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide involves the condensation of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) with imidazole in the presence of triethylamine. The resulting compound is then purified through column chromatography to obtain pure N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. Researchers have found that N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has potent anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
In addition, N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has been found to possess anti-cancer properties, making it a promising candidate for the development of new cancer therapies. Studies have shown that N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-8-4-5-11(16)7-12(8)17-15(19)14-9(2)6-13(18)20-10(14)3/h4-7H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJTYSOLRLJRNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(OC(=O)C=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473527.png)




![N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide](/img/structure/B7473574.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide](/img/structure/B7473585.png)


